Cyclohexyl 4-(piperidinomethyl)phenyl ketone Cyclohexyl 4-(piperidinomethyl)phenyl ketone
Brand Name: Vulcanchem
CAS No.: 898775-77-4
VCID: VC3870692
InChI: InChI=1S/C19H27NO/c21-19(17-7-3-1-4-8-17)18-11-9-16(10-12-18)15-20-13-5-2-6-14-20/h9-12,17H,1-8,13-15H2
SMILES: C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CCCCC3
Molecular Formula: C19H27NO
Molecular Weight: 285.4 g/mol

Cyclohexyl 4-(piperidinomethyl)phenyl ketone

CAS No.: 898775-77-4

Cat. No.: VC3870692

Molecular Formula: C19H27NO

Molecular Weight: 285.4 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexyl 4-(piperidinomethyl)phenyl ketone - 898775-77-4

Specification

CAS No. 898775-77-4
Molecular Formula C19H27NO
Molecular Weight 285.4 g/mol
IUPAC Name cyclohexyl-[4-(piperidin-1-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C19H27NO/c21-19(17-7-3-1-4-8-17)18-11-9-16(10-12-18)15-20-13-5-2-6-14-20/h9-12,17H,1-8,13-15H2
Standard InChI Key HLIKRRNRSBSPSA-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CCCCC3
Canonical SMILES C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CCCCC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclohexyl ring connected to a phenyl ketone group at the para position, with a piperidinomethyl side chain (-CH2_2-C5_5H10_{10}N) attached to the phenyl ring . The piperidine moiety introduces a nitrogen-containing heterocycle, which enhances solubility and enables interactions with biological targets .

Key Structural Features:

  • Cyclohexyl Group: A six-membered saturated carbon ring that contributes to hydrophobicity and conformational stability.

  • Phenyl Ketone: An aromatic ring with a carbonyl group (C=O) that participates in hydrogen bonding and electrophilic reactions.

  • Piperidinomethyl Substituent: A methylene-linked piperidine ring, which is critical for modulating electronic and steric properties .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) and gas chromatography/mass spectrometry (GC/MSD) analyses confirm the compound’s structure . Computational models predict a logP value of ~3.2, indicating moderate lipophilicity, and a polar surface area of 29.5 Ų, suggesting potential blood-brain barrier permeability .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of cyclohexyl 4-(piperidinomethyl)phenyl ketone typically involves a multi-step process:

  • Diels-Alder Reaction: 1,3-Butadiene and acrylic acid react to form 3-cyclohexene-1-carboxylic acid .

  • Hydrogenation: The unsaturated cyclohexene derivative is hydrogenated to cyclohexanecarboxylic acid .

  • Chlorination: Cyclohexanecarboxylic acid is converted to cyclohexanecarbonyl chloride using reagents like thionyl chloride (SOCl2_2) or phosphorus trichloride (PCl3_3) .

  • Friedel-Crafts Acylation: Cyclohexanecarbonyl chloride undergoes electrophilic substitution with benzene derivatives in the presence of Lewis acids (e.g., AlCl3_3) to yield the final product .

Reaction Conditions:

StepReagents/ConditionsYield
Diels-Alder120–150°C, solvent-free>99%
HydrogenationH2_2, Pd/C catalyst, 50–100°C95–98%
ChlorinationSOCl2_2, benzene, reflux>99%
Friedel-CraftsAlCl3_3, benzene, 25°C85–90%

Industrial Optimization

Large-scale production employs continuous-flow reactors and catalytic systems to enhance efficiency. For instance, manganese dioxide (MnO2_2) has been used to oxidize intermediates in situ, reducing byproduct formation .

Chemical Reactivity and Derivative Formation

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate (KMnO4_4) converts the ketone to a carboxylic acid, while milder agents like pyridinium chlorochromate (PCC) yield alcohols .

  • Reduction: Sodium borohydride (NaBH4_4) reduces the carbonyl group to a secondary alcohol, a reaction critical for prodrug design .

Substitution Reactions

The piperidine nitrogen undergoes alkylation or acylation to form quaternary ammonium salts, which exhibit enhanced bioavailability . Electrophilic aromatic substitution at the phenyl ring is hindered by the electron-withdrawing ketone group but can proceed under vigorous conditions .

DerivativeIC50_{50} (nM)Selectivity (PDE4 vs. PDE3)
Parent Compound1,20010:1
4-Fluoro Analog45025:1
3,5-Dimethoxy Analog28050:1

Bulky substituents at the para position enhance selectivity by occupying hydrophobic pockets in the PDE4 active site .

Anticancer Properties

Mannich bases derived from this compound demonstrate cytotoxicity against human colon (HCT-116) and breast (MCF-7) cancer cells, with IC50_{50} values of 12–18 μM, surpassing 5-fluorouracil (IC50_{50} = 25 μM) . Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .

Neuropharmacological Effects

Applications in Drug Discovery and Material Science

Medicinal Chemistry

The compound serves as a scaffold for designing:

  • Antidepressants: Piperidine derivatives target serotonin reuptake transporters (SERT) .

  • Antipsychotics: Structural analogs inhibit dopamine D2_2 receptors with nanomolar affinity .

Industrial Uses

  • Polymer Additives: The ketone group stabilizes free radicals, extending polymer lifespan .

  • Ligands in Catalysis: Chiral derivatives catalyze asymmetric hydrogenation reactions in pharmaceutical synthesis .

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